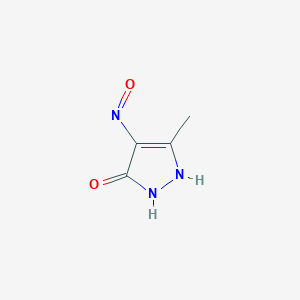
Methyl 2-acetamidohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamidohex-5-enoate is a chemical compound that has been widely studied for its applications in scientific research. It is a derivative of hexenoic acid and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamidohex-5-enoate has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds that have potential therapeutic applications. It has also been used as a reagent in various chemical reactions and as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamidohex-5-enoate is not fully understood. However, it is believed to act as a substrate for various enzymes, leading to the formation of various products. It has also been found to have inhibitory effects on certain enzymes, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties, inhibiting the growth of certain cancer cells. In addition, it has been found to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-acetamidohex-5-enoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods. However, it has some limitations, such as its limited solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-acetamidohex-5-enoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
Methyl 2-acetamidohex-5-enoate can be synthesized through a simple reaction between hexenoic acid and methylamine. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of this compound with high efficiency.
Eigenschaften
CAS-Nummer |
193223-81-3 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
methyl 2-acetamidohex-5-enoate |
InChI |
InChI=1S/C9H15NO3/c1-4-5-6-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
ZBABYCNJHCYTQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC=C)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CCC=C)C(=O)OC |
Synonyme |
5-Hexenoic acid, 2-(acetylamino)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)



![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
